molecular formula C22H17NO4S B11652220 ethyl (5Z)-5-(furan-2-ylmethylidene)-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-(furan-2-ylmethylidene)-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11652220
M. Wt: 391.4 g/mol
InChI Key: NNLLILNWLGLDJX-FQGQUVFJSA-N
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Description

Ethyl (5Z)-5-(furan-2-ylmethylidene)-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound featuring a thiophene ring fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-(furan-2-ylmethylidene)-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the ring is functionalized to introduce the carboxylate group.

    Addition of the Furan Group: The furan moiety is introduced via a condensation reaction, often using furan-2-carbaldehyde.

    Amination: The naphthalen-1-ylamino group is added through an amination reaction, typically using naphthylamine under controlled conditions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines are common products.

    Substitution: Halogenated derivatives or other substituted thiophenes and naphthalenes.

Scientific Research Applications

Ethyl (5Z)-5-(furan-2-ylmethylidene)-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5Z)-5-(furan-2-ylmethylidene)-2-(phenylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate
  • Ethyl (5Z)-5-(furan-2-ylmethylidene)-2-(pyridin-2-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Uniqueness

Ethyl (5Z)-5-(furan-2-ylmethylidene)-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to the presence of the naphthalene ring, which can confer distinct electronic properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C22H17NO4S

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl (5Z)-5-(furan-2-ylmethylidene)-4-hydroxy-2-naphthalen-1-yliminothiophene-3-carboxylate

InChI

InChI=1S/C22H17NO4S/c1-2-26-22(25)19-20(24)18(13-15-9-6-12-27-15)28-21(19)23-17-11-5-8-14-7-3-4-10-16(14)17/h3-13,24H,2H2,1H3/b18-13-,23-21?

InChI Key

NNLLILNWLGLDJX-FQGQUVFJSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=CO2)/SC1=NC3=CC=CC4=CC=CC=C43)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=CO2)SC1=NC3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

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